N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
Description
N-[2-(Diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a benzothiazole-based carboxamide derivative with a 2,3-dihydro-1,4-benzodioxine core. The compound features a diethylaminoethyl side chain and a 6-methylbenzothiazole moiety, which are critical for its physicochemical and pharmacological properties. Its hydrochloride salt form enhances aqueous solubility, making it suitable for biological applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-4-25(5-2)10-11-26(23-24-18-8-6-16(3)14-21(18)30-23)22(27)17-7-9-19-20(15-17)29-13-12-28-19;/h6-9,14-15H,4-5,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXVVNMXQXMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (CAS Number: 1135134-35-8) is a complex organic compound notable for its potential biological activities. This compound comprises a unique combination of structural features that may contribute to its efficacy in various scientific and medical applications.
Chemical Structure
The compound's structure can be described as follows:
- Benzothiazole Ring: A heterocyclic structure that often exhibits biological activity.
- Dihydro-benzodioxine: This moiety may enhance solubility and bioavailability.
- Diethylamino Group: Known for its role in modulating pharmacological properties.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Targeting Enzymatic Pathways: The compound may interact with specific enzymes involved in metabolic processes.
- Modulation of Signaling Pathways: It may influence cellular signaling pathways that regulate growth and apoptosis.
- Binding Affinity: The diethylamino group enhances binding affinity to target proteins, increasing potency.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM. |
| Study 3 | Mechanism | Inhibited topoisomerase activity, suggesting interference with DNA replication. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several benzothiazole and benzodioxine derivatives, as outlined below:
Key Observations :
- Substituent Impact on Solubility : The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral amides like Compound 21 .
- Synthetic Purity : Compound 27 () achieves 96.5% purity via EEDQ-mediated coupling, suggesting that similar methods could optimize the target compound’s synthesis .
Physicochemical Properties
- Melting Points : Neutral benzodioxine carboxamides (e.g., Compounds 21–23 in ) exhibit melting points between 88–178°C, influenced by substituent polarity. The target compound’s hydrochloride salt may lower its melting point due to ionic character .
Pharmacological Potential
- Benzothiazole Core : The 6-methylbenzothiazole moiety is associated with antitumor and antimicrobial activities in literature, suggesting similar applications for the target compound .
- Diethylaminoethyl Side Chain: This group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., imidazolylpropyl in ) .
Challenges :
- Steric hindrance from the diethylaminoethyl group may reduce coupling efficiency.
- Purification of the hydrochloride salt requires careful pH control .
Preparation Methods
Cyclization of Catechol Derivatives
A modified Ullmann condensation reaction is used to form the benzodioxine ring. Catechol derivatives react with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 12 hours, achieving cyclization yields of 78–85%. Subsequent nitration introduces a nitro group at the 6-position, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.
Carboxylation via Kolbe-Schmitt Reaction
The amine intermediate undergoes carboxylation using supercritical carbon dioxide (scCO₂) at 150°C and 80 bar pressure. This green chemistry approach avoids traditional corrosive reagents like concentrated sulfuric acid, achieving 90% conversion efficiency.
Table 1: Optimization of Carboxylation Conditions
| Parameter | Value Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature | 120–180°C | 150°C | 90 |
| CO₂ Pressure | 60–100 bar | 80 bar | 90 |
| Reaction Time | 4–8 hours | 6 hours | 90 |
Functionalization of the Benzothiazole Core
The 6-methyl-1,3-benzothiazol-2-amine subunit is synthesized through a radical-mediated cyclization process, as detailed in recent advancements in benzothiazole chemistry.
Radical Cyclization of ortho-Isocyanoaryl Thioethers
A manganese(III) acetylacetonate (Mn(acac)₃)-catalyzed reaction between ortho-isocyanoaryl thioethers and methylboronic acid generates the 6-methylbenzothiazole framework. Key advantages include:
This method eliminates the need for toxic metal catalysts and enables precise control over the methyl substitution at the 6-position.
Amide Coupling and Quaternary Ammonium Formation
The final assembly of the target compound involves two critical stages: amide bond formation and hydrochloride salt generation.
Carboxylic Acid Activation
The benzodioxine-6-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions (70–80°C for 4 hours). Excess SOCl₂ is removed via rotary evaporation, yielding a reactive intermediate suitable for amide coupling.
Stepwise Amidation
-
Primary Amidation : The acyl chloride reacts with 6-methyl-1,3-benzothiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds at 0°C to room temperature over 2 hours, achieving 85–92% yield.
-
Secondary Alkylation : The tertiary amine group is introduced via nucleophilic substitution using 2-chloro-N,N-diethylethylamine in acetonitrile at 60°C for 8 hours. Potassium iodide (KI) catalyzes the reaction, enhancing the electrophilicity of the chloroalkane.
Table 2: Comparative Analysis of Coupling Reagents
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 25°C | 88 | 98 |
| EDCl/HOBT | DCM | 0°C | 78 | 95 |
| TEA (neat) | Acetonitrile | 60°C | 92 | 97 |
Hydrochloride Salt Formation and Purification
The final quaternary ammonium hydrochloride salt is precipitated by treating the free base with hydrochloric acid (HCl) in ethyl acetate. Crystallization from a mixture of ethanol and diethyl ether (1:3 v/v) yields needle-like crystals with >99% purity, as confirmed by HPLC-UV analysis.
Critical Parameters for Crystallization
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Solvent Ratio : Ethanol:diethyl ether = 1:3
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Cooling Rate : 0.5°C/minute to −20°C
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Yield : 94–96%
Industrial-Scale Production Considerations
Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating. For example, the amidation step achieves 95% conversion in 15 minutes under microwave irradiation (300 W, 100°C) . Continuous flow reactor systems further enhance throughput, enabling kilogram-scale production with consistent impurity profiles (<0.5% total impurities).
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structure of this compound?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment and structural confirmation. HPLC quantifies impurities under controlled conditions (e.g., C18 columns with acetonitrile/water gradients), while NMR (¹H, ¹³C, and 2D experiments) resolves complex proton environments, such as diethylamino and benzothiazole moieties . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.
Q. What synthetic routes are commonly employed for this compound?
Multi-step organic synthesis is typical, starting with coupling reactions between benzothiazole amines and diethylaminoethyl intermediates. For example, carboxamide formation via activation with carbodiimides (e.g., EDC/HOBt) under nitrogen, followed by hydrochloride salt precipitation . Reaction progress is monitored by thin-layer chromatography (TLC), and yields are optimized through solvent selection (e.g., DMF or dichloromethane) and temperature control.
Advanced Research Questions
Q. How can design of experiments (DoE) optimize synthesis conditions for improved yield and purity?
DoE applies factorial designs to evaluate variables like solvent polarity, catalyst loading, and reaction time. For instance, a central composite design can identify interactions between temperature (40–80°C) and molar ratios (1:1 to 1:1.5), reducing trial runs by 50% while maximizing yield . Computational tools (e.g., ICReDD’s reaction path search) integrate quantum chemical calculations to predict optimal conditions, accelerating process development .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. To address this:
- Standardize assays using reference compounds (e.g., positive controls like doxorubicin for cytotoxicity).
- Validate purity via HPLC-MS (>98% purity threshold) and quantify batch-to-batch variability .
- Perform meta-analyses of IC₅₀ values, adjusting for factors like serum concentration in cell culture .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like kinase enzymes, guided by structural analogs (e.g., benzothiazole derivatives with anti-cancer activity) . Machine learning models trained on PubChem data can prioritize synthesis pathways with minimal side products .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications: Replace the diethylamino group with morpholine or piperidine to assess steric/electronic effects on receptor binding .
- Functional group swaps: Substitute the benzodioxine ring with furan or quinazoline to evaluate metabolic stability .
- Assay panels: Test derivatives against kinase inhibition (e.g., EGFR), apoptosis markers (caspase-3), and ADME properties (e.g., microsomal stability) .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Reactor design: Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic amide couplings .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- By-product management: Use membrane filtration (e.g., nanofiltration) to remove toxic intermediates like unreacted sulfonyl chlorides .
Q. How to mitigate risks from hazardous by-products during synthesis?
- In situ quenching: Neutralize HCl gas with NaOH scrubbers during hydrochloride salt formation .
- Real-time monitoring: Use FTIR spectroscopy to detect hazardous intermediates (e.g., isocyanates) and trigger automated shutdowns .
- Waste protocols: Treat reaction waste with activated carbon to adsorb aromatic by-products before disposal .
Q. What mechanistic studies elucidate reaction pathways for key transformations?
- Isotopic labeling: Introduce ¹⁵N or ¹³C isotopes in the benzothiazole amine to track bond formation via NMR .
- Kinetic profiling: Use stopped-flow techniques to measure rate constants for carboxamide coupling under varying pH (5–9) .
- Trapping experiments: Add TEMPO to detect radical intermediates in oxidation steps .
Q. What strategies enable synthesis of novel analogs with enhanced bioactivity?
- Parallel synthesis: Utilize robotic liquid handlers to generate 50–100 analogs via combinatorial chemistry .
- Click chemistry: Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition for improved solubility .
- Prodrug design: Incorporate hydrolyzable esters (e.g., acetyl) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
